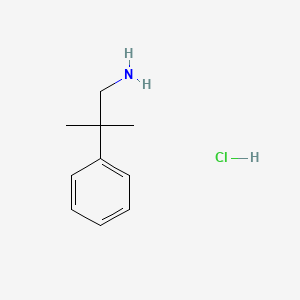

2-methyl-2-phenylpropan-1-amine hydrochloride

Overview

Description

2-methyl-2-phenylpropan-1-amine hydrochloride is a chemical compound belonging to the phenethylamine class. Phenethylamines are a broad and diverse class of compounds that include neurotransmitters, hormones, stimulants, hallucinogens, entactogens, anorectics, bronchodilators, and antidepressants . This compound is known for its stimulant effects on the central nervous system and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenethylamine, beta,beta-dimethyl-, hydrochloride typically involves the alkylation of phenethylamine. One common method is the reaction of phenethylamine with an alkyl halide in the presence of a base. The reaction conditions often include:

Reagents: Phenethylamine, alkyl halide (e.g., methyl iodide), and a base (e.g., sodium hydroxide).

Solvent: Anhydrous ethanol or another suitable solvent.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production of phenethylamine, beta,beta-dimethyl-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate the increased volume of reactants.

Automated systems: For precise control of reaction conditions.

Purification steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted phenethylamines depending on the reagents used.

Scientific Research Applications

2-methyl-2-phenylpropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its stimulant properties and potential use in treating certain medical conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of phenethylamine, beta,beta-dimethyl-, hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by:

Binding to receptors: It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.

Modulating neurotransmission: It regulates monoamine neurotransmission, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Comparison with Similar Compounds

2-methyl-2-phenylpropan-1-amine hydrochloride can be compared to other similar compounds in the phenethylamine class:

Phenethylamine: The parent compound, which also acts as a central nervous system stimulant.

Methamphetamine: A potent stimulant with a similar structure but significantly higher potency and potential for abuse.

Amphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.

Biological Activity

2-Methyl-2-phenylpropan-1-amine hydrochloride, commonly known as methamphetamine hydrochloride, is a potent central nervous system stimulant. It is structurally similar to amphetamine and has been studied extensively for its biological activities, particularly its effects on neurotransmitter systems and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C10H15N·HCl

- CAS Number: 537-46-2

Methamphetamine primarily acts by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This action leads to heightened alertness, increased energy, and euphoria. The compound's ability to cross the blood-brain barrier rapidly enhances its potency and addictive potential.

Stimulant Effects

Methamphetamine is known for its powerful stimulant effects. Research indicates that it significantly increases dopamine levels in the brain, which is associated with its reinforcing properties and potential for abuse. A study demonstrated that methamphetamine administration led to increased locomotor activity in animal models, indicative of stimulant effects .

Neurotoxicity

While methamphetamine has stimulant properties, it also exhibits neurotoxic effects, particularly on dopaminergic neurons. Chronic use can lead to significant reductions in dopamine transporter levels and alterations in brain structure. Studies have shown that repeated methamphetamine exposure results in long-term changes in brain function and behavior .

Therapeutic Applications

Despite its potential for abuse, methamphetamine has been explored for therapeutic use in conditions such as attention deficit hyperactivity disorder (ADHD) and obesity. The FDA has approved a formulation of methamphetamine for ADHD treatment under strict regulations due to its high potential for addiction.

Case Studies

Case Study 1: ADHD Treatment

A clinical trial involving children diagnosed with ADHD demonstrated that low doses of methamphetamine improved attention and reduced hyperactivity without significant adverse effects when monitored closely .

Case Study 2: Obesity Management

In a controlled study, methamphetamine was administered as part of a weight loss program. Participants showed significant weight reduction compared to placebo groups, highlighting its potential utility in obesity management .

Comparative Analysis of Biological Activity

| Aspect | Methamphetamine | Amphetamine |

|---|---|---|

| Potency | Higher potency due to structural modifications | Lower potency compared to methamphetamine |

| Duration of Action | Longer duration due to slower metabolism | Shorter duration of action |

| Neurotoxicity | Higher risk of neurotoxic effects | Moderate neurotoxic effects |

| Therapeutic Use | Approved for ADHD; limited obesity use | Approved for ADHD; used in narcolepsy |

Properties

IUPAC Name |

2-methyl-2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,8-11)9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORCPASRNRYEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175676 | |

| Record name | Phenethylamine, beta,beta-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21404-94-4 | |

| Record name | Phenethylamine, beta,beta-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021404944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, beta,beta-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.